3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline is a chemical compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure features an aniline moiety substituted with a 5,6-dihydroimidazo[2,1-b]thiazole ring, which is known for its diverse pharmacological properties.
The primary sources of information regarding this compound include scientific literature and patents that detail its synthesis, properties, and applications. Notable studies have focused on the synthesis of various derivatives of imidazo[2,1-b]thiazoles and their biological assessments, particularly in relation to tyrosinase inhibition and anti-inflammatory activities .
3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline can be classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its ring structure. It is also categorized under organic compounds with potential pharmaceutical applications.
The synthesis of 3-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)aniline typically involves multi-step reactions starting from simple precursors. A common method includes the formation of the 5,6-dihydroimidazo[2,1-b]thiazole ring through cyclization reactions involving thioamide derivatives and aldehydes.
One synthetic route involves the reaction of 2-thioimidazolidine with ethyl chloroacetate in the presence of sodium acetate to yield the dihydroimidazo[2,1-b]thiazole intermediate. Subsequent condensation with various anilines leads to the formation of the target compound . The yields for these reactions can vary significantly based on the substituents on the aniline and reaction conditions.
The molecular structure of 3-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)aniline features a central imidazo[2,1-b]thiazole ring attached to an aniline group. The structural formula can be represented as follows:
Key data related to its molecular structure includes:
3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline can participate in various chemical reactions typical for heterocycles:
The reactivity of this compound is influenced by both the electron-donating characteristics of the aniline group and the electron-withdrawing nature of the imidazole ring. This duality allows for a range of synthetic modifications that can enhance biological activity .
The mechanism of action for compounds like 3-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)aniline often involves interaction with specific enzymes or receptors within biological systems. For example:
Biological assays have demonstrated varying degrees of inhibition against tyrosinase with IC50 values indicating potency levels. For instance, related compounds have shown IC50 values ranging from low micromolar concentrations .
Relevant data from studies indicate that modifications in substituents can significantly alter these properties and influence biological activity .
3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline has several potential applications:
The structural hybrid 3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline represents a strategically engineered molecule within medicinal chemistry, integrating the privileged imidazo[2,1-b]thiazole scaffold with a bioactive aniline moiety. This configuration leverages the established pharmacological profile of the dihydroimidazothiazole core—noted for antimicrobial, anticancer, and enzyme-inhibitory activities—while the meta-substituted aniline group introduces tailored electronic and steric properties capable of enhancing target affinity and modulating pharmacokinetic behavior. The compound exemplifies contemporary rational drug design principles aimed at optimizing ligand-receptor interactions for specific biological targets, positioning it as a versatile candidate for development across therapeutic areas including infectious diseases, oncology, and dermatology [1] [2].
The imidazo[2,1-b]thiazole nucleus emerged as a pharmacologically significant heterocycle in the mid-20th century, gaining prominence with the clinical introduction of levamisole as an anthelmintic and immunomodulator. This bicyclic system, characterized by fusion of imidazole and thiazole rings with partial saturation (5,6-dihydro), offers synthetic versatility and a capacity for diverse non-covalent interactions (hydrogen bonding, π-stacking, hydrophobic contacts) with biological targets. Its chiral center at the 6-position further allows exploration of stereospecific activity, as evidenced by studies showing (R)-isomers of dihydroimidazo[2,1-b]thiazoles exhibiting up to two-fold enhanced antimicrobial potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to their (S)-counterparts [1].
Later research elucidated the scaffold's mechanism-driven applications. Notably, derivatives like LS-1 to LS-8 demonstrated DNA gyrase inhibition, identified via supercoiling assays, establishing this enzyme as a target for antimicrobial imidazothiazoles. Concurrently, anticancer potential was uncovered through VEGFR-2 kinase inhibition, exemplified by N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (IC₅₀ = 0.33 µM), which induced apoptosis in MCF-7 breast cancer cells via Bax upregulation and Bcl-2 suppression [3]. This progression—from broad anthelmintics to targeted enzyme inhibitors—underscores the scaffold's adaptability and relevance in addressing evolving therapeutic challenges.
Table 1: Key Biological Activities of Imidazo[2,1-b]thiazole Derivatives
Compound/Scaffold | Biological Activity | Key Finding | Reference |
---|---|---|---|
(R)-configured derivatives | Antimicrobial vs. MRSA | 2-fold ↑ potency vs. (S)-isomers; MIC₉₀ = 3.7 µg/mL for most active compound | [1] |
N′-substituted carbohydrazides | Anticancer (VEGFR-2 inhibition) | IC₅₀ = 0.33 µM; induced apoptosis via Bax/Bcl-2 modulation in MCF-7 cells | [3] |
6-Methylimidazo[2,1-b]thiazoles | Anticancer (MCF-7 cytotoxicity) | IC₅₀ = 8.38–11.67 µM; G2/M phase arrest (27.07%) | [3] |
(Z)-2-Benzylidene-dihydroimidazothiazolone (DHIT) derivatives constitute a structurally refined subclass engineered for potent enzyme inhibition, particularly targeting tyrosinase (TYR). These compounds integrate a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif—a proven tyrosinase pharmacophore—with the lipophilic DHIT core. The Knoevenagel condensation-derived analogs exhibit exceptional competitive inhibition against mushroom tyrosinase (Agaricus bisporus), validated through Lineweaver-Burk kinetics and in silico docking. Compound 1b (IC₅₀ = 0.88 ± 0.91 µM) demonstrated 100-fold greater potency than kojic acid (IC₅₀ = 84.41 µM) and 3.3-fold greater potency than the precursor MHY773, highlighting the DHIT scaffold's superiority [2] [4].
The mechanistic basis involves tight binding to the enzyme's binuclear copper active site. Docking simulations revealed critical interactions: the thiocarbonyl sulfur coordinates copper ions, while the benzylidene aryl ring occupies a hydrophobic pocket adjacent to the catalytic center. Analog 1b (bearing 3-hydroxy-4-methoxy substitution) forms additional hydrogen bonds with conserved histidine residues (His61, His85, His259), explaining its nanomolar affinity. This activity translates cellularly: 1b and 1f (IC₅₀ = 17.10 µM) significantly suppressed melanin synthesis in B16F10 murine melanoma cells—exceeding kojic acid's efficacy—without cytotoxicity, confirming tyrosinase inhibition as their primary anti-melanogenic mechanism [2] [4] [5].
Table 2: Potent Tyrosinase-Inhibiting DHIT Derivatives
Compound | Substituent on Benzylidene | Mushroom Tyrosinase IC₅₀ (µM) | Relative Potency vs. Kojic Acid | Cellular Anti-Melanogenic Activity |
---|---|---|---|---|
1b | 3-Hydroxy-4-methoxy | 0.88 ± 0.91 | ~100-fold ↑ | Significant dose-dependent inhibition |
1f | 2,4-Dimethoxy | 17.10 ± 1.01 | ~5-fold ↑ | Significant dose-dependent inhibition |
Kojic acid | - | 84.41 ± 2.87 | Reference | Moderate inhibition |
The aniline group (aminophenyl) in 3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline serves as a critical pharmacophore modulator, influencing target affinity, selectivity, and physicochemical properties. Its electron-donating amine (-NH₂) group enhances π-system nucleophilicity, facilitating interactions with enzyme catalytic residues or receptor hydrogen-bond acceptors. Positional isomerism (ortho, meta, para) further fine-tunes activity; the meta-position in this compound balances steric accessibility and electronic effects. Crucially, the amine provides a versatile synthetic handle for derivatization into amides, ureas, thioureas, or imines, enabling extensive structure-activity relationship (SAR) exploration and potency optimization [3] [8] [9].
In VEGFR-2 inhibitors, aniline-derived ureas (e.g., in Sorafenib) form essential hydrogen bonds with Asp1046 in the kinase's hinge region. Similarly, N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides leverage the aniline-derived isatin moiety for deep pocket penetration. Molecular docking of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline derivatives predicts analogous targeting potential: the aniline -NH₂ can donate hydrogen bonds to Cys919 (hinge region), while the fused imidazothiazole engages in hydrophobic interactions with Leu840 and Val848. This dual binding mode positions the compound as a promising precursor for kinase or oxidase inhibitor development [3] [6] [9].
Table 3: Key Compounds Featuring Aniline/Aniline-Derived Moieties in Heterocyclic Systems
Compound Name | Core Structure | Primary Target | Biological Activity | Reference |
---|---|---|---|---|
Sorafenib | 4-(4-Aminophenoxy)pyridine-2-carboxamide | VEGFR-2 | Antiangiogenic/Anticancer (IC₅₀ = 90 nM) | [3] |
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | Isatin-imidazothiazole hydrazide | VEGFR-2 | IC₅₀ = 0.33 µM | [3] |
(Z)-3-benzyl-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one | Benzylidene-thioxothiazolidinone | Tyrosinase | IC₅₀ = 90 nM | [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1